2-(1-(tert-butyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N,N-diethylacetamide
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Description
2-(1-(tert-butyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N,N-diethylacetamide is a useful research compound. Its molecular formula is C18H29N5O2 and its molecular weight is 347.463. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound belongs to the class of 1H-pyrazolo[3,4-b]pyridines , which have been extensively studied for their diverse biological activities . .
Mode of Action
Generally, 1H-pyrazolo[3,4-b]pyridines interact with their targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions . The specific interactions of this compound with its potential targets would depend on the chemical environment of the target site.
Biochemical Pathways
Without specific target information, it’s challenging to determine the exact biochemical pathways affected by this compound. Given the structural similarity to other 1h-pyrazolo[3,4-b]pyridines , it’s plausible that this compound could influence pathways related to the targets of these compounds
Properties
IUPAC Name |
2-(1-tert-butyl-7-oxo-4-propan-2-ylpyrazolo[3,4-d]pyridazin-6-yl)-N,N-diethylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N5O2/c1-8-21(9-2)14(24)11-22-17(25)16-13(15(20-22)12(3)4)10-19-23(16)18(5,6)7/h10,12H,8-9,11H2,1-7H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URDPFGNSBWMSNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C(=O)C2=C(C=NN2C(C)(C)C)C(=N1)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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